REACTION_CXSMILES
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[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8](O)=[O:9])([CH3:4])([CH3:3])[CH3:2].O=S(Cl)[Cl:20]>>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8]([Cl:20])=[O:9])([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)C(C)(C)C
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Name
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Quantity
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29.9 g
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the light yellow solution was refluxed for three hours under argon with a NaOH trap
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Duration
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3 h
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Type
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CUSTOM
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Details
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excess SOCl2 was evaporated under vacuum (liquid N2 trap)
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Type
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DISSOLUTION
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Details
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The resulting oil was dissolved in dry toluene (100 mL)
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Type
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CUSTOM
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Details
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the resulting solution was evaporated under vacuum
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |